L-xylulose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Biotechnological Production and Metabolism

Field: Applied Microbiology and Biotechnology

Application: L-xylulose is an intermediate in certain metabolic pathways and is classified as a rare sugar.

Methods: Chemical synthesis of L-xylulose was performed, but it is difficult and low yielding.

Production of Antiviral Drugs

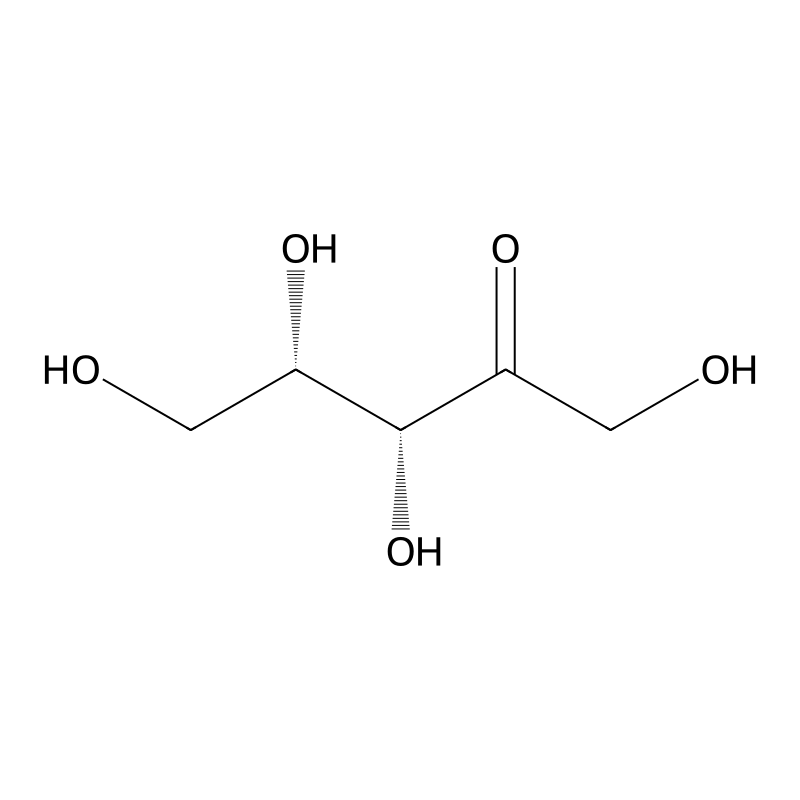

L-xylulose is a ketopentose sugar with the chemical formula C₅H₁₀O₅. It is one of the two enantiomers of xylulose, the other being D-xylulose. L-xylulose plays a significant role in carbohydrate metabolism and is involved in various biochemical pathways, particularly in the metabolism of L-arabinose, where it acts as an intermediate product. In humans, L-xylulose is primarily produced through the action of the enzyme L-xylulose reductase, which catalyzes its formation from xylitol .

Metabolic Role:

L-xylulose acts as an intermediate in the pentose phosphate pathway, a metabolic process crucial for generating energy and various biomolecules in cells [].

Anti-diabetic Potential:

Studies suggest L-xylulose inhibits the enzyme α-glucosidase, responsible for breaking down carbohydrates in the digestive system. This inhibition could potentially help regulate blood sugar levels, making it a potential candidate for anti-diabetic applications []. More research is needed to confirm its efficacy and safety for this purpose.

- Reduction to Xylitol: L-xylulose can be reduced to xylitol by L-xylulose reductase in the presence of NADP⁺.This reaction is crucial for the metabolism of sugars and contributes to cellular osmoregulation in renal tubules .

- Conversion to D-xylulose: L-xylulose can also be interconverted with D-xylulose through enzymatic reactions in metabolic pathways.

- Involvement in Pentose Phosphate Pathway: As an intermediate, L-xylulose enters the pentose phosphate pathway, contributing to nucleotide synthesis and cellular respiration .

L-xylulose has several biological implications:

- Metabolic Role: It is involved in carbohydrate metabolism, particularly in the conversion of pentoses and hexoses.

- Clinical Significance: Deficiency in L-xylulose reductase leads to pentosuria, characterized by excessive urinary excretion of L-xylulose, which can mimic diabetes mellitus due to its reducing sugar properties .

- Potential Tumor Marker: Overexpression of L-xylulose reductase has been associated with certain cancers, including prostate adenocarcinoma .

L-xylulose has several applications:

- Food Industry: It can be used as a sweetener due to its low-caloric content compared to traditional sugars.

- Pharmaceuticals: Its role in metabolism makes it a candidate for studies related to metabolic disorders and diabetes management.

- Research: Used as a substrate in enzyme studies and metabolic pathway analyses.

L-xylulose shares structural and functional similarities with several other compounds. Here are some notable comparisons:

| Compound | Structure Type | Unique Features |

|---|---|---|

| D-xylulose | Ketopentose | Enantiomer of L-xylulose; involved in similar metabolic pathways but differs in stereochemistry. |

| Xylose | Aldopentose | A five-carbon aldose; differs from xylulose by having an aldehyde group instead of a ketone group. |

| Ribulose | Ketopentose | Similar structure but involved mainly in the Calvin cycle; key role in photosynthesis. |

| Xylitol | Sugar Alcohol | Reduced form of xylulose; used as a sweetener and has different metabolic pathways. |

L-xylulose's uniqueness lies primarily in its specific stereochemistry and its role within particular metabolic pathways involving pentoses and sugar alcohols, distinguishing it from its structural analogs .

Purity

Physical Description

XLogP3

Exact Mass

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Akintayo A, Légaré C, Sullivan R. Dicarbonyl L-xylulose reductase (DCXR), a "moonlighting protein" in the bovine epididymis. PLoS One. 2015 Mar 27;10(3):e0120869. doi: 10.1371/journal.pone.0120869. eCollection 2015. PubMed PMID: 25815750; PubMed Central PMCID: PMC4376396.

3: Meng Q, Zhang T, Jiang B, Mu W, Miao M. Advances in applications, metabolism, and biotechnological production of L-xylulose. Appl Microbiol Biotechnol. 2016 Jan;100(2):535-40. doi: 10.1007/s00253-015-7087-y. Epub 2015 Nov 3. Review. PubMed PMID: 26526452.

4: Metz B, Mojzita D, Herold S, Kubicek CP, Richard P, Seiboth B. A novel L-xylulose reductase essential for L-arabinose catabolism in Trichoderma reesei. Biochemistry. 2013 Apr 9;52(14):2453-60. doi: 10.1021/bi301583u. Epub 2013 Mar 29. PubMed PMID: 23506391; PubMed Central PMCID: PMC3623455.

5: Lee SK, Son le T, Choi HJ, Ahnn J. Dicarbonyl/l-xylulose reductase (DCXR): The multifunctional pentosuria enzyme. Int J Biochem Cell Biol. 2013 Nov;45(11):2563-7. doi: 10.1016/j.biocel.2013.08.010. Epub 2013 Aug 27. Review. PubMed PMID: 23988570.

6: Tiwari MK, Singh RK, Gao H, Kim T, Chang S, Kim HS, Lee JK. pH-rate profiles of L-arabinitol 4-dehydrogenase from Hypocrea jecorina and its application in L-xylulose production. Bioorg Med Chem Lett. 2014 Jan 1;24(1):173-6. doi: 10.1016/j.bmcl.2013.11.047. Epub 2013 Nov 27. PubMed PMID: 24342239.

7: Usvalampi A, Turunen O, Valjakka J, Pastinen O, Leisola M, Nyyssölä A. Production of L-xylose from L-xylulose using Escherichia coli L-fucose isomerase. Enzyme Microb Technol. 2012 Jan 5;50(1):71-6. doi: 10.1016/j.enzmictec.2011.09.009. Epub 2011 Sep 29. PubMed PMID: 22133443.

8: Hu XH, Ding LY, Huang WX, Yang XM, Xie F, Xu M, Yu L. (-)-Epigallocatechin-3-gallate, a potential inhibitor to human dicarbonyl/L-xylulose reductase. J Biochem. 2013 Aug;154(2):167-75. doi: 10.1093/jb/mvt039. Epub 2013 May 9. PubMed PMID: 23661708.

9: Son le T, Ko KM, Cho JH, Singaravelu G, Chatterjee I, Choi TW, Song HO, Yu JR, Park BJ, Lee SK, Ahnn J. DHS-21, a dicarbonyl/L-xylulose reductase (DCXR) ortholog, regulates longevity and reproduction in Caenorhabditis elegans. FEBS Lett. 2011 May 6;585(9):1310-6. doi: 10.1016/j.febslet.2011.03.062. Epub 2011 Apr 6. PubMed PMID: 21477590.

10: Verho R, Putkonen M, Londesborough J, Penttilä M, Richard P. A novel NADH-linked l-xylulose reductase in the l-arabinose catabolic pathway of yeast. J Biol Chem. 2004 Apr 9;279(15):14746-51. Epub 2004 Jan 21. PubMed PMID: 14736891.

11: Uechi K, Takata G, Fukai Y, Yoshihara A, Morimoto K. Gene cloning and characterization of L-ribulose 3-epimerase from Mesorhizobium loti and its application to rare sugar production. Biosci Biotechnol Biochem. 2013;77(3):511-5. Epub 2013 Mar 7. PubMed PMID: 23470755.

12: Mojzita D, Vuoristo K, Koivistoinen OM, Penttilä M, Richard P. The 'true' L-xylulose reductase of filamentous fungi identified in Aspergillus niger. FEBS Lett. 2010 Aug 20;584(16):3540-4. doi: 10.1016/j.febslet.2010.06.037. Epub 2010 Jul 21. PubMed PMID: 20654618.

13: Muniruzzaman S, Pan YT, Zeng Y, Atkins B, Izumori K, Elbein AD. Inhibition of glycoprotein processing by L-fructose and L-xylulose. Glycobiology. 1996 Dec;6(8):795-803. PubMed PMID: 9023540.

14: Oka H, Suzuki S, Suzuki H, Oda T. Increased urinary excretion of L-xylulose in patients with liver cirrhosis. Clin Chim Acta. 1976 Mar 1;67(2):131-6. PubMed PMID: 1248150.

15: Han Q, Eiteman MA. Coupling xylitol dehydrogenase with NADH oxidase improves l-xylulose production in Escherichia coli culture. Enzyme Microb Technol. 2017 Nov;106:106-113. doi: 10.1016/j.enzmictec.2017.07.010. Epub 2017 Jul 24. PubMed PMID: 28859803.

16: Takata G, Poonperm W, Morimoto K, Izumori K. Cloning and overexpression of the xylitol dehydrogenase gene from Bacillus pallidus and its application to L-xylulose production. Biosci Biotechnol Biochem. 2010;74(9):1807-13. Epub 2010 Sep 7. PubMed PMID: 20834176.

17: Seiboth B, Metz B. Fungal arabinan and L-arabinose metabolism. Appl Microbiol Biotechnol. 2011 Mar;89(6):1665-73. doi: 10.1007/s00253-010-3071-8. Epub 2011 Jan 7. Review. PubMed PMID: 21212945; PubMed Central PMCID: PMC3044236.

18: Sánchez JC, Gímenez R, Schneider A, Fessner WD, Baldomà L, Aguilar J, Badía J. Activation of a cryptic gene encoding a kinase for L-xylulose opens a new pathway for the utilization of L-lyxose by Escherichia coli. J Biol Chem. 1994 Nov 25;269(47):29665-9. PubMed PMID: 7961955.

19: Mahmud A, Hattori K, Hongwen C, Kitamoto N, Suzuki T, Nakamura K, Takamizawa K. NAD⁺-dependent xylitol dehydrogenase (xdhA) and L-arabitol-4-dehydrogenase (ladA) deletion mutants of Aspergillus oryzae for improved xylitol production. Biotechnol Lett. 2013 May;35(5):769-77. doi: 10.1007/s10529-013-1144-3. Epub 2013 Feb 23. PubMed PMID: 23436125.

20: Ibañez E, Gimenez R, Pedraza T, Baldoma L, Aguilar J, Badia J. Role of the yiaR and yiaS genes of Escherichia coli in metabolism of endogenously formed L-xylulose. J Bacteriol. 2000 Aug;182(16):4625-7. PubMed PMID: 10913097; PubMed Central PMCID: PMC94635.